molecular formula C7H10N2 B028879 4-Dimethylaminopyridine CAS No. 1122-58-3

4-Dimethylaminopyridine

Cat. No. B028879
Key on ui cas rn: 1122-58-3
M. Wt: 122.17 g/mol
InChI Key: VHYFNPMBLIVWCW-UHFFFAOYSA-N
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Patent
US05723620

Procedure details

To a suspension of 23.38 g (94.2 mmol) of 6-iodonicotinic acid in 100 ml of dichloromethane was added a solution of 19.86 g (103.6 mmol) of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in 250 ml of dichloromethane. To this suspension was added 12.40 g (15.8 ml, 269.3 mmol) of ethanol (95%) and 1.15 g (9.4 mmol) of 4-dimethylaminopyridine. The resulting solution mixture was then heated at 50° C. in an oil bath for 24.5 hours, concentrated in vacuo, partitioned between 200 ml of water and 250 ml of ethyl ether, and the layers were separated. The aqueous phase was washed with 2×150 ml-portions of ethyl ether. All organic phases were combined, washed once with 75 ml of brine solution, dried over MgSO4, filtered and concentrated in vacuo to a yellow solid. Purification by flash chromatography (silica, 10% ethyl acetate in hexane) yielded the title compound as a white solid.
Quantity
23.38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.86 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
15.8 mL
Type
reactant
Reaction Step Three
Quantity
1.15 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.Cl.CN(C)[CH2:14][CH2:15]CN=C=NCC.C(O)C>ClCCl.CN(C)C1C=CN=CC=1>[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH2:14][CH3:15])=[O:7])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
23.38 g
Type
reactant
Smiles
IC1=NC=C(C(=O)O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
19.86 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
15.8 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.15 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between 200 ml of water and 250 ml of ethyl ether
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The aqueous phase was washed with 2×150 ml-portions of ethyl ether
WASH
Type
WASH
Details
washed once with 75 ml of brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a yellow solid
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica, 10% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
IC1=NC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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